1-(2-Aminopropoxy)-3-fluorobenzene
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Overview
Description
1-(2-Aminopropoxy)-3-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and an aminopropoxy group
Preparation Methods
The synthesis of 1-(2-Aminopropoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-aminopropanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(2-Aminopropoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions. This can lead to the formation of various substituted benzene derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2-Aminopropoxy)-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropoxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropoxy group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds to 1-(2-Aminopropoxy)-3-fluorobenzene include:
1-(2-Aminopropoxy)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
1-(2-Aminopropoxy)-3-chlorobenzene: Substitution of fluorine with chlorine, which can affect reactivity and interactions with biological targets.
1-(2-Aminopropoxy)-3-methylbenzene: Replacement of fluorine with a methyl group, altering the compound’s hydrophobicity and steric properties.
The uniqueness of this compound lies in the specific combination of the aminopropoxy group and the fluorine atom, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenoxy)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNWMBRZAOIDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167087-56-1 |
Source
|
Record name | 1-(3-fluorophenoxy)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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